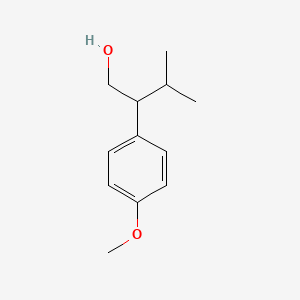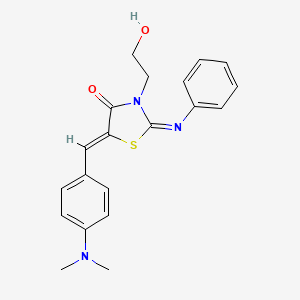![molecular formula C26H31N5O3 B2936968 N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide CAS No. 902933-45-3](/img/structure/B2936968.png)
N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound you mentioned is a complex organic molecule that contains several functional groups and heterocyclic rings, including a 1,2,4-triazole ring and a quinazolinone ring . Compounds with these structures are often found in pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the 1,2,4-triazole and quinazolinone rings, along with various functional groups attached to these rings. The IR absorption spectra of similar compounds have shown signals for C=O groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the 1,2,4-triazole ring could contribute to its ability to form hydrogen bonds and interact with biological receptors .Aplicaciones Científicas De Investigación
Antibacterial Agents
The 1,2,4-triazole ring is known for its antibacterial properties. Research has shown that triazole derivatives exhibit significant antibacterial activity, which is crucial in the fight against drug-resistant bacteria . This compound could potentially be developed into new antibacterial agents that can address the critical issue of microbial resistance.
Antifungal Applications
Triazole compounds, including those with a 1,2,4-triazole core, are widely used as antifungal agents. They are effective against a range of fungal pathogens and are a key class of drugs in antifungal therapy . The subject compound could be investigated for its efficacy against fungal infections.
Anticancer Research
The structural complexity of triazole derivatives makes them suitable candidates for anticancer research. Some synthesized compounds with a 1,2,4-triazole structure have shown selectivity against cancer cell lines, indicating potential applications in cancer treatment .
Antiviral Potential
Compounds with a triazole ring have been studied for their antiviral activities. The ability of these molecules to bind with various enzymes and receptors in the biological system makes them promising candidates for the development of antiviral drugs .
Anti-inflammatory and Analgesic
The triazole derivatives are also explored for their anti-inflammatory and analgesic properties. They could provide a new approach to managing pain and inflammation, which is a significant area of therapeutic research .
Antiepileptic Properties
The presence of a triazole moiety in a compound has been associated with antiepileptic properties. This suggests that the compound could be a potential candidate for the development of new antiepileptic medications .
Antihypertensive Effects
Triazole derivatives have been implicated in antihypertensive effects. This compound could be part of research efforts aimed at discovering new treatments for high blood pressure .
Antidepressant Activity
Some triazole-containing compounds are known to act as antidepressants. The compound’s structure could be indicative of its potential use in the development of new antidepressant drugs .
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(4-methylphenyl)methyl]-3-[5-oxo-4-(3-propan-2-yloxypropyl)-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H31N5O3/c1-18(2)34-16-6-15-30-25(33)21-7-4-5-8-22(21)31-23(28-29-26(30)31)13-14-24(32)27-17-20-11-9-19(3)10-12-20/h4-5,7-12,18H,6,13-17H2,1-3H3,(H,27,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGLQWGPETKDTTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCCOC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-methylphenyl)methyl]-3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


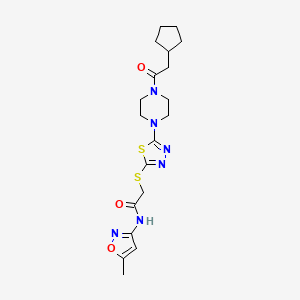

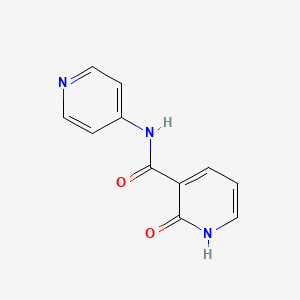
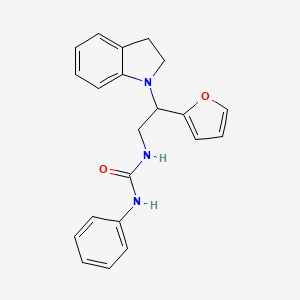
![N-(2,3-dihydro-1H-inden-5-yl)-2-{3-[(2-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamide](/img/structure/B2936893.png)
![5-chloro-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)thiophene-2-carboxamide](/img/structure/B2936895.png)




